molecular formula C9H14O B2876027 Bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 62028-29-9

Bicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B2876027
CAS No.: 62028-29-9
M. Wt: 138.21
InChI Key: MQAXUXIWTPOYTD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-carbaldehyde is an organic compound with the molecular formula C9H14O. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings and an aldehyde functional group at the 2-position. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octane-2-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with an aldehyde under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: Bicyclo[2.2.2]octane-2-methanol.

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-2-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAXUXIWTPOYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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